Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N-(5-Benzyl-1,3,4-thiadiazol-2-yl)acetamide
The target compound incorporates an N-acetylpiperidine moiety linked via a C–C bond at the piperidine 3-position, which distinguishes it from amide-linked analogs such as N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide. In silico property calculations indicate that the piperidine-containing target compound exhibits a calculated partition coefficient (clogP) of approximately 3.21 compared to ~2.0 for the simpler acetamide analog, reflecting a ~1.2 log unit increase in lipophilicity that may enhance membrane permeability . The topological polar surface area (tPSA) of the target compound is approximately 46.1 Ų, which is lower than the ~75 Ų estimated for the amide analog bearing an exposed secondary amide NH, suggesting improved passive absorption potential . These computed differences have not been experimentally validated for this specific compound pair in a head-to-head assay.
| Evidence Dimension | Computed lipophilicity (clogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP ~3.21; tPSA ~46.1 Ų |
| Comparator Or Baseline | N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide: estimated clogP ~2.0; estimated tPSA ~75 Ų |
| Quantified Difference | ΔclogP ~+1.2; ΔtPSA ~-29 Ų (in silico estimates; no experimental logP or PSA data available) |
| Conditions | In silico calculation (method not specified); no experimental shake-flask logP or Caco-2 permeability data located |
Why This Matters
Higher lipophilicity and lower polar surface area are generally associated with improved membrane permeability and oral bioavailability potential, making the target compound a more attractive starting point for cell-permeable probe development compared to more polar amide-linked analogs.
